![molecular formula C15H14ClN3OS B2427453 (5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone CAS No. 898647-13-7](/img/structure/B2427453.png)
(5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone
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Description
(5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is known for its unique structure and properties, which make it a promising candidate for the development of new drugs.
Scientific Research Applications
Parkinson's Disease Imaging
(5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone and its derivatives have been explored in the context of Parkinson's disease. A study focused on synthesizing a compound ([11C]HG-10-102-01) as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This compound was synthesized from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid, indicating its relevance in neuroimaging research (Wang, Gao, Xu, & Zheng, 2017).
Synthesis of Pyrazolyl-pyrimidine Hybrids
The compound has been involved in the synthesis of novel pyrazolyl-pyrimidine hybrids, which are of pharmacological interest. A study reported the regioselective synthesis of such hybrids, potentially exploring their applications in various pharmacological domains (Zanatta et al., 2020).
Antimicrobial and Anticancer Agents
Another study synthesized a series of pyrazole derivatives, including 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one, from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, showing potential in therapeutic research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Evaluation of Thieno-Pyrimidin Derivatives
In a study on thieno[3,2-d]pyrimidin-4-yl morpholine derivatives, their significance as intermediates inhibiting tumor necrosis factor alpha and nitric oxide was highlighted. A green synthetic method was established for these compounds, indicating their potential in cancer research (Lei, Wang, Xiong, & Lan, 2017).
properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c1-9-7-10-5-3-4-6-12(10)19(9)14(20)13-11(16)8-17-15(18-13)21-2/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQVSFWHBZWMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NC(=NC=C3Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-(methylthio)pyrimidin-4-yl)(2-methylindolin-1-yl)methanone |
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